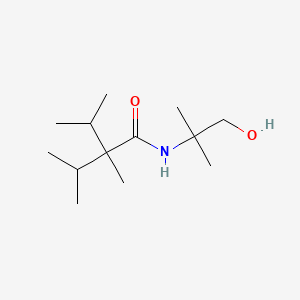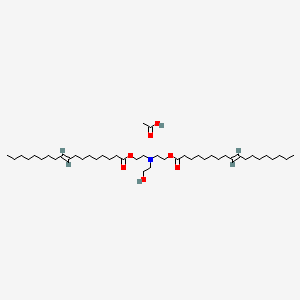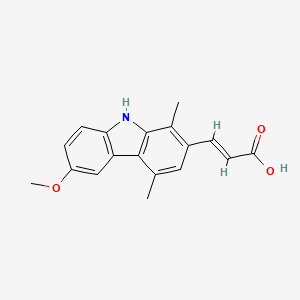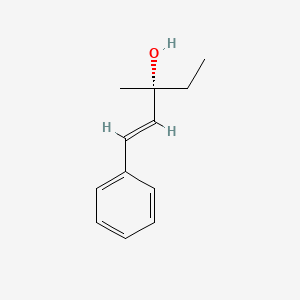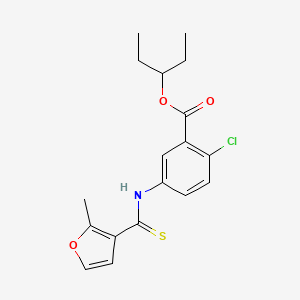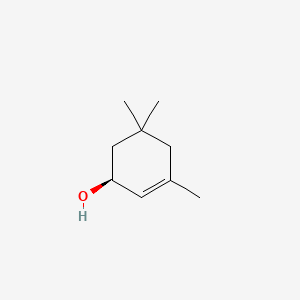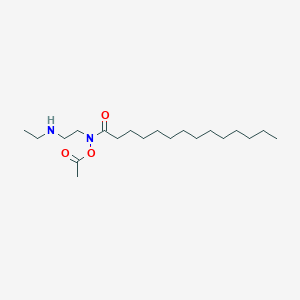
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate: is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of myristamide, which is formed by the reaction of myristic acid with ethanolamine. It is characterized by its unique chemical structure, which includes a myristamide backbone with a hydroxyethylaminoethyl group attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate typically involves the following steps:
Formation of Myristamide: Myristic acid reacts with ethanolamine to form myristamide. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Introduction of Hydroxyethylaminoethyl Group: The myristamide is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethylaminoethyl group.
Acetylation: Finally, the product is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylaminoethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics, personal care products, and as an intermediate in the production of surfactants and emulsifiers.
作用机制
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate involves its interaction with specific molecular targets and pathways. The hydroxyethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)myristamide: Lacks the additional aminoethyl group, resulting in different chemical and biological properties.
N-(2-Aminoethyl)myristamide: Lacks the hydroxyethyl group, which affects its solubility and reactivity.
Myristic acid monoethanolamide: A simpler structure with only one ethanolamine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
94139-09-0 |
|---|---|
分子式 |
C20H40N2O3 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
[2-(ethylamino)ethyl-tetradecanoylamino] acetate |
InChI |
InChI=1S/C20H40N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-20(24)22(25-19(3)23)18-17-21-5-2/h21H,4-18H2,1-3H3 |
InChI 键 |
DMPCVHZWDRNIHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


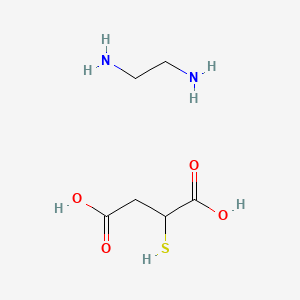

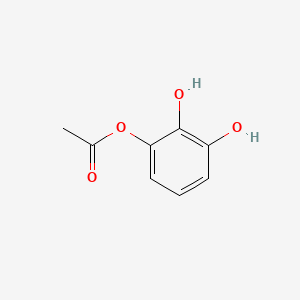
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)



